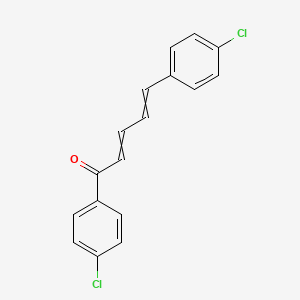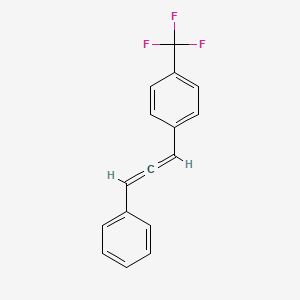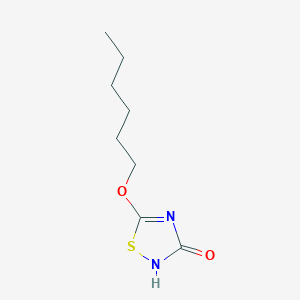
3-Butene-1,1,3-tricarboxylic acid, trimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butene-1,1,3-tricarboxylic acid, trimethyl ester is an organic compound with the molecular formula C10H14O6. It is a derivative of 3-butene-1,1,3-tricarboxylic acid where all three carboxylic acid groups are esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butene-1,1,3-tricarboxylic acid, trimethyl ester typically involves the esterification of 3-butene-1,1,3-tricarboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Butene-1,1,3-tricarboxylic acid, trimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
3-Butene-1,1,3-tricarboxylic acid, trimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-butene-1,1,3-tricarboxylic acid, trimethyl ester involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The ester groups can also undergo hydrolysis, releasing the corresponding carboxylic acids, which can further participate in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Propene-1,2,3-tricarboxylic acid, trimethyl ester: Similar in structure but differs in the position of the double bond.
3-Methyl-1,2,3-butanetricarboxylic acid: Another tricarboxylic acid derivative with a different carbon skeleton
Uniqueness
3-Butene-1,1,3-tricarboxylic acid, trimethyl ester is unique due to its specific arrangement of ester groups and the presence of a double bond in the butene chain.
Properties
CAS No. |
61245-10-1 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
trimethyl but-3-ene-1,1,3-tricarboxylate |
InChI |
InChI=1S/C10H14O6/c1-6(8(11)14-2)5-7(9(12)15-3)10(13)16-4/h7H,1,5H2,2-4H3 |
InChI Key |
PQHINRFERFMJSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B14575121.png)
![6-[(3-Amino-2-hydroxypropyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14575127.png)
![2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione](/img/structure/B14575139.png)

![(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14575157.png)

![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene](/img/structure/B14575169.png)

![Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate](/img/structure/B14575178.png)


![Ethyl propyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14575187.png)

